molecular formula C10H16ClN3O2 B13367085 Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Cat. No.: B13367085
M. Wt: 245.70 g/mol
InChI Key: ZQRXUCVICONDRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride typically involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride . This reaction forms the intermediate, which is then further reacted to produce the final compound. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced equipment and automation can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is unique due to its specific structure and the presence of the ethyl and amino groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structural features, particularly the pyrrolo[1,2-c]imidazole moiety, suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 2407965-03-9

The compound's structure includes an amino group and an ethyl acetate side chain, which may enhance its solubility and biological activity compared to other derivatives in the pyrroloimidazole family .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity with other bioactive imidazole derivatives. Research indicates that compounds in this class exhibit a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, similar to those observed in other pyrroloimidazole derivatives .
  • Binding Affinity Studies : Interaction studies are ongoing to determine the binding affinity of this compound towards specific biological targets, which is crucial for understanding its pharmacodynamics .

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of its functional groups:

Functional GroupImpact on Activity
Amino GroupEnhances binding affinity and biological activity
Ethyl Acetate Side ChainIncreases solubility and may influence pharmacokinetics

These modifications can significantly alter the compound's efficacy and safety profile in therapeutic contexts .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. Here are notable findings:

  • Cytotoxicity Assays : In vitro assays have indicated that structurally similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, demonstrating promising anticancer activity .
CompoundCell LineIC50 (μM)
Ethyl 2-amino derivativeA4980.87
Ethyl 2-amino derivativeMDA-MB-23112.91

These results underscore the need for further investigation into the specific mechanisms of action and potential therapeutic applications.

Future Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. This includes:

  • In vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Understanding how structural features influence activity at the molecular level.
  • Therapeutic Applications : Exploring potential uses in treating cancer and inflammatory diseases.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;/h6,8H,2-5,11H2,1H3;1H

InChI Key

ZQRXUCVICONDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl

Origin of Product

United States

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